N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-17-11-4-5-12-18(17)24-29(26,27)16-10-6-7-14(13-16)19-22-23-20(28)25(19)15-8-2-1-3-9-15/h1-13,24H,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBKVJKTNYEBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of compounds containing a triazole moiety. For example:
- Mechanism of Action : Triazoles disrupt bacterial cell wall synthesis and function by inhibiting specific enzymes involved in the biosynthesis of essential cellular components .
- Efficacy : In vitro tests have shown that derivatives of triazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds with electron-withdrawing groups on the phenyl ring have been reported to show enhanced antibacterial effects .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented:
- Broad Spectrum : Compounds similar to N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide have been effective against various fungal strains, including Candida and Aspergillus species .
- Mechanism : These compounds typically inhibit ergosterol biosynthesis in fungal cell membranes, which is crucial for maintaining cell integrity .
Anticancer Properties
Research indicates that triazole-containing compounds may possess anticancer properties:
- Cell Line Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, these compounds may enhance efficacy while reducing side effects .
Other Therapeutic Applications
Beyond antibacterial and antifungal activities, this compound has potential applications in other therapeutic areas:
- Antimicrobial Resistance : Given the rise of antibiotic-resistant strains, compounds like this compound are being explored as alternatives or adjuncts to existing antibiotics .
- Hypoglycemic Effects : Some derivatives have been studied for their potential to lower blood sugar levels in diabetic models .
Synthesis and Characterization
A notable study synthesized a series of triazole derivatives through various methods including cyclization reactions of hydrazine derivatives with carbon disulfide . The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography.
Clinical Relevance
In clinical settings, compounds similar to this compound have shown promise in treating infections caused by resistant bacterial strains. Their ability to target multiple pathways in microbial metabolism makes them valuable candidates for further development.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the triazole ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound shares a common scaffold with other 1,2,4-triazole derivatives bearing sulfonamide and sulfanyl groups. Key structural variations among analogs include:
- Substituents on the triazole ring : Position 4 and 5 substitutions influence electronic and steric properties.
- Sulfonamide group modifications : The nature of the aryl/alkyl group attached to the sulfonamide nitrogen affects binding interactions.
- Additional functional groups : Substituents like allyl, fluorobenzyl, or nitrobenzyl modulate physicochemical properties.
Comparative Analysis of Selected Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to 4-chlorophenyl () or morpholine () derivatives.
Sulfanyl vs. Sulfonyl Groups :
- The sulfanyl (-SH) group in the target compound (and analogs) can participate in hydrogen bonding or redox reactions, unlike sulfonyl (-SO₂-) groups in other sulfonamides .
Synthetic Pathways :
Biological Activity
N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a compound of significant interest due to its diverse biological activities. The presence of the triazole ring and sulfonamide functionality contributes to its pharmacological potential. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a broad spectrum of antimicrobial activities. Specifically, derivatives of this compound have shown effectiveness against:
- Bacterial infections : Studies indicate that triazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and function .
- Fungal infections : The antifungal properties are attributed to the ability of the triazole ring to inhibit ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Activity
Research has highlighted the potential anticancer properties of triazole derivatives. The mechanism is believed to involve:
- Inhibition of tumor cell proliferation : Compounds similar to this compound have been shown to induce apoptosis in cancer cells .
- Targeting specific pathways : These compounds may affect pathways involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory activity is another notable aspect of this compound's biological profile. Triazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that those with a sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for compounds similar to this compound against common pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Bactericidal |
| N-(2-chlorophenyl)-3-(4-phenyl... | 8 | Bactericidal |
| Compound B | 32 | Bacteriostatic |
Study 2: Anticancer Mechanism
Another research effort focused on the anticancer properties revealed that treatment with N-(2-chlorophenyl)-3-(4-phenyl... resulted in a significant reduction in tumor size in murine models. The study indicated that the compound induced apoptosis via caspase activation.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| N-(2-chlorophenyl)-3-(4-phenyl...) | 50 |
| Standard Drug | 45 |
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide, and what critical parameters influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Triazole ring formation : Cyclization of thiosemicarbazide intermediates under reflux with acetic acid or HCl .
- Sulfonamide coupling : Reacting a sulfonyl chloride derivative with an amine-functionalized triazole precursor in dry dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Critical parameters : Temperature control (~0–5°C during coupling), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., sulfonamide protons at δ 10.5–11.0 ppm) .
- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization. Crystallize from ethanol/dichloromethane (1:3) to obtain monoclinic crystals (space group P2₁/c) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 483.05) .
Q. How can researchers assess the compound’s potential biological activity in preliminary assays?
Methodological Answer:
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ciprofloxacin .
- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration assay, noting IC₅₀ values .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Replicate assays : Ensure consistent cell lines/pH conditions (e.g., CA-II assays at pH 7.4 vs. 8.3 alter activity) .
- Structural validation : Re-examine crystallographic data for conformational flexibility in the sulfonamide-triazole backbone .
- Computational docking : Compare binding poses in AutoDock Vina to identify variable interactions with active-site residues .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for selective enzyme inhibition?
Methodological Answer:
- Substituent modification : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance CA-II affinity .
- Triazole ring substitution : Introduce methyl groups at the 4-position to reduce steric hindrance, as seen in analogous compounds .
- QSAR modeling : Use Gaussian09 to calculate electrostatic potential maps and correlate with IC₅₀ trends .
Q. What mechanistic insights can be gained from crystallographic data and molecular dynamics simulations?
Methodological Answer:
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
Methodological Answer:
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
